1-Amino-3-phenylpropan-2-ol hydrochloride
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Overview
Description
1-Amino-3-phenylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol. It is a white crystalline powder that is soluble in water and commonly used in various scientific and industrial applications. This compound is known for its unique structure, which includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Scientific Research Applications
1-Amino-3-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use in the development of drugs targeting neurological and cardiovascular conditions.
Industry: The compound is used in the manufacture of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Amino-3-phenylpropan-2-ol hydrochloride, also known as Phenylpropanolamine (PPA), is the adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight or flight response .
Mode of Action
PPA is an indirect sympathomimetic . It was initially thought to act as a direct agonist of adrenergic receptors, but it was later found to show only weak or negligible affinity for these receptors . Instead, PPA acts by inducing the release of norepinephrine, a neurotransmitter that activates adrenergic receptors .
Biochemical Pathways
PPA affects the adrenergic signaling pathway. By inducing the release of norepinephrine, it increases the activation of adrenergic receptors, leading to a series of downstream effects such as increased heart rate and blood pressure .
Pharmacokinetics
PPA is metabolized in the liver by the enzyme CYP2D6 . Its elimination half-life is between 2.1 to 3.4 hours . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The activation of adrenergic receptors by PPA leads to various physiological effects. It is used as a decongestant and appetite suppressant . In veterinary medicine, it is used to control urinary incontinence in dogs .
Biochemical Analysis
Biochemical Properties
It is known that it can react with substituted salicylaldehydes to form tridentate chiral Schiff base ligands . These ligands can form H-bonded chiral supramolecular metal-organic architectures .
Molecular Mechanism
It is known to induce norepinephrine release, thereby activating adrenergic receptors .
Temporal Effects in Laboratory Settings
It is recommended to store the compound at room temperature .
Metabolic Pathways
Preparation Methods
The synthesis of 1-Amino-3-phenylpropan-2-ol hydrochloride can be achieved through several routes. One common method involves the reduction of 1-nitro-3-phenylpropan-2-ol using hydrogen in the presence of a palladium catalyst. Another approach is the reductive amination of 3-phenylpropan-2-one with ammonia and a reducing agent such as sodium borohydride . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques like continuous flow reactors and high-pressure hydrogenation.
Chemical Reactions Analysis
1-Amino-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or potassium permanganate.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Major Products: These reactions can yield products such as 1-phenyl-2-propanone, 1-phenyl-2-propanol, and various amide derivatives.
Comparison with Similar Compounds
1-Amino-3-phenylpropan-2-ol hydrochloride can be compared with similar compounds such as:
Phenylpropanolamine: Similar in structure but used primarily as a decongestant and appetite suppressant.
Ephedrine: Another sympathomimetic agent with similar effects but different pharmacokinetics and side effect profiles.
Pseudoephedrine: Used as a decongestant with a similar mechanism of action but different regulatory status and availability.
Properties
IUPAC Name |
1-amino-3-phenylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSPVIFXXCRJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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